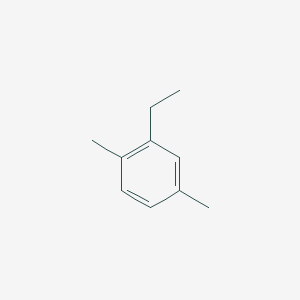

2-Éthyl-p-xylène

Vue d'ensemble

Description

2-Ethyl-p-xylene (2-EPX) is an aromatic hydrocarbon compound with a molecular formula of C8H10. It is a colorless liquid at room temperature and has an aromatic odor. 2-EPX is a member of the xylene family, which includes other compounds such as m-xylene and o-xylene. It is used in a variety of industrial applications, such as the production of plastics, solvents, and pesticides. In addition, 2-EPX is used in scientific research applications, such as the study of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthèse de polymères fonctionnels

“2-Éthyl-p-xylène” est utilisé dans la synthèse de polymères fonctionnels, tels que le poly(2-éthyl-2-oxazoline), qui ont des applications dans divers domaines, notamment la science des matériaux et la recherche biomédicale .

Applications de solvants

Il est également utilisé comme solvant dans les procédés chimiques en raison de ses propriétés uniques, qui peuvent être cruciales dans la recherche et les procédés chimiques industriels .

Séparations membranaires

Dans le domaine de la technologie membranaire, “this compound” peut être impliqué dans la conception de membranes pour la séparation des solvants organiques, qui est un domaine d’intérêt croissant en raison de son potentiel de sélectivité élevée et de stabilité contre les solvants .

Safety and Hazards

2-Ethyl-p-xylene is harmful if swallowed and causes serious eye damage . It is also a flammable liquid and vapour . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment should be worn, and adequate ventilation should be ensured .

Mécanisme D'action

Target of Action

2-Ethyl-p-xylene is an organic compound that belongs to the class of p-xylenes . These are aromatic compounds that contain a p-xylene moiety, which is a monocyclic benzene carrying exactly two methyl groups at the 1- and 4-positions

Mode of Action

It is known that it is a derivative of toluene, with an ethyl group attached to the benzene ring at the 2-position . The presence of the ethyl group may influence the compound’s interactions with its targets.

Biochemical Pathways

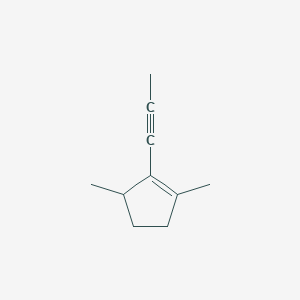

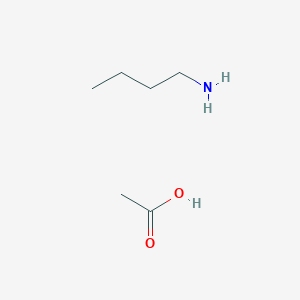

It is known that the compound can be synthesized by the alkenylation reaction of p-xylene with ethylene under the action of an acid catalyst . This suggests that it may interact with biochemical pathways involving these substances.

Pharmacokinetics

It is known that the compound is a colorless liquid with a characteristic aroma , suggesting that it may be volatile and could be absorbed through inhalation.

Result of Action

It is known that the compound has a strong irritant effect and may cause irritation to the skin and eyes .

Action Environment

The action, efficacy, and stability of 2-Ethyl-p-xylene can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated place, away from fire and flammable materials . This suggests that high temperatures and the presence of fire or flammable materials could affect the stability of the compound. Furthermore, necessary personal protective measures, such as wearing gloves and protective glasses, should be taken when handling the compound to avoid unnecessary dangers or accidents .

Analyse Biochimique

Biochemical Properties

2-Ethyl-p-xylene plays a role in biochemical reactions primarily as a solvent. It interacts with various enzymes, proteins, and other biomolecules by facilitating the dissolution and transport of hydrophobic substances. The compound’s hydrophobic nature allows it to interact with lipid membranes and hydrophobic pockets of proteins, potentially altering their conformation and activity. For instance, 2-Ethyl-p-xylene can interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics .

Cellular Effects

The effects of 2-Ethyl-p-xylene on cells can be significant, particularly in terms of cellular metabolism and signaling pathways. Exposure to this compound can lead to changes in cell membrane integrity and fluidity, affecting the function of membrane-bound receptors and transporters. Additionally, 2-Ethyl-p-xylene has been shown to influence gene expression by modulating transcription factors and signaling pathways such as the MAPK and NF-κB pathways . These changes can result in altered cellular responses, including inflammation and oxidative stress.

Molecular Mechanism

At the molecular level, 2-Ethyl-p-xylene exerts its effects through various mechanisms. It can bind to hydrophobic regions of proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the specific protein involved. For example, 2-Ethyl-p-xylene can inhibit the activity of certain cytochrome P450 enzymes, reducing the metabolism of other substrates . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ethyl-p-xylene can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Over time, the degradation products of 2-Ethyl-p-xylene can accumulate, potentially altering its effects on cellular function. Long-term studies have shown that continuous exposure to 2-Ethyl-p-xylene can lead to chronic changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-Ethyl-p-xylene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant toxicity. Studies have shown that high doses of 2-Ethyl-p-xylene can cause liver and kidney damage, as well as neurotoxicity . Additionally, there may be threshold effects, where a certain dose level is required to elicit a measurable response.

Metabolic Pathways

2-Ethyl-p-xylene is metabolized in the body through various pathways, primarily involving cytochrome P450 enzymes. The compound undergoes oxidation to form hydroxylated metabolites, which can then be conjugated with glucuronic acid or sulfate for excretion . These metabolic pathways are crucial for the detoxification and elimination of 2-Ethyl-p-xylene from the body.

Transport and Distribution

Within cells and tissues, 2-Ethyl-p-xylene is transported and distributed based on its hydrophobic nature. It can readily diffuse through lipid membranes and accumulate in fatty tissues. The compound may also interact with transport proteins, such as albumin, which facilitate its distribution in the bloodstream . The localization and accumulation of 2-Ethyl-p-xylene in specific tissues can influence its overall toxicity and effects on cellular function.

Subcellular Localization

The subcellular localization of 2-Ethyl-p-xylene is primarily within lipid-rich compartments, such as the endoplasmic reticulum and lipid droplets. This localization is influenced by the compound’s hydrophobicity and its interactions with lipid membranes. The presence of 2-Ethyl-p-xylene in these compartments can affect their function, including protein folding and lipid metabolism .

Propriétés

IUPAC Name |

2-ethyl-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-4-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIUBBVSOWPLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061951 | |

| Record name | 2-Ethyl-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1758-88-9 | |

| Record name | 1,4-Dimethyl-2-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl-p-xylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-ethyl-1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methoxyphenyl)-2h-thieno-[3,2-e]-1,2-thiazine-6-sulfinamide-1,1-dioxide](/img/structure/B157488.png)